6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride
Description
6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride is a chemical compound with the molecular formula C10H13ClN4O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its quinazoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Properties
IUPAC Name |
6,7-dimethoxyquinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11;/h3-4H,1-2H3,(H4,11,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYXSIGCEJGHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride typically involves the reaction of 6,7-dimethoxyquinazoline with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The amino groups at positions 2 and 4 are primary sites for nucleophilic substitution, enabling structural modifications for enhanced bioactivity.
Key Reagents and Conditions
Notable Example : Reaction with 4-heterocyclylpiperazines under reflux conditions produces 2-(4-heterocyclylpiperazin-1-yl) derivatives, which exhibit high α₁-adrenoceptor affinity (Kᵢ ≈ 10⁻¹⁰ M) .
Cyclization Reactions
The quinazoline core undergoes cyclization to form fused heterocycles, expanding its pharmaceutical utility.
Cyclization Pathways
*Intermediate III refers to 3,4-dimethoxyphenyl cyano urea, a precursor in the synthesis pathway .
Oxidation and Reduction
The methoxy and amino groups influence redox reactivity, enabling tailored modifications.
Oxidation
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Reagents : H₂O₂, m-CPBA, or KMnO₄.
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Products : Quinazoline N-oxides or hydroxylated derivatives.
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Conditions : 25–80°C, aqueous/organic solvent mixtures.
Reduction
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Reagents : NaBH₄, LiAlH₄.
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Products : Dihydroquinazoline derivatives.
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Conditions : 0–25°C, THF or EtOH.
Hydrolysis and Acid-Base Reactions
The compound reacts under acidic or alkaline conditions to modify solubility and reactivity.
Hydrolysis
Scientific Research Applications
Chemical Synthesis
The synthesis of 6,7-dimethoxyquinazoline-2,4-diamine hydrochloride involves several steps that optimize yield and reduce environmental impact. A notable synthetic route begins with veratrole as a starting material, employing nitration, reduction, ureaization, cyclization hydrolysis, and alkalization steps to produce the desired compound efficiently .
Anticancer Properties
Research has identified 6,7-dimethoxyquinazoline-2,4-diamine derivatives as potential anticancer agents. A study highlighted the optimization of this scaffold to overcome cytotoxicity while maintaining efficacy against cancer cell lines. The incorporation of methoxy groups at positions 6 and 7 is crucial for enhancing the compound's potency against specific cancer targets .
Inhibition of Protein Interactions
The compound has been studied for its ability to inhibit interactions between proteins involved in cancer progression. For instance, it has shown promise as a small molecule antagonist targeting human retinoblastoma proteins (RBBP4/7), which play a role in cell cycle regulation and tumor suppression. The binding affinity of these compounds was measured using Surface Plasmon Resonance (SPR), indicating their potential for therapeutic development .
Vasodilator Effects
This compound is structurally related to other quinazoline derivatives used in treating conditions like benign prostatic hyperplasia and hypertension. These compounds act as vasodilators by inhibiting alpha-adrenergic receptors, leading to relaxation of vascular smooth muscle .
Neurological Disorders
Emerging studies suggest that quinazoline derivatives may have neuroprotective effects. The modulation of certain signaling pathways involved in neurodegeneration presents a promising avenue for further research into treating conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that modifications to the 6,7-dimethoxyquinazoline scaffold significantly increased apoptosis rates compared to unmodified compounds. The study utilized flow cytometry to quantify cell death and revealed that specific analogs exhibited IC50 values in the low micromolar range .
Case Study 2: Protein Interaction Inhibition
In a detailed investigation into the binding affinities of various quinazoline derivatives against RBBP4/7 proteins, the compound was found to have a dissociation constant (KD) of approximately 219 μM. This suggests moderate binding affinity but indicates potential for further optimization through structural modifications .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2,4-quinazolinedione
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Uniqueness
6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride is unique due to its specific chemical structure and properties, which confer distinct reactivity and biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles, making it valuable for specific research and industrial applications.
Biological Activity
6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride is a compound belonging to the quinazoline family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a quinazoline core with methoxy groups at positions 6 and 7 and amino groups at positions 2 and 4. This configuration is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Alpha-Adrenoceptor Antagonism : The compound exhibits significant binding affinity for alpha-1 adrenoceptors, making it a potential candidate for antihypertensive therapy. Studies have shown that derivatives of this compound can selectively antagonize alpha-1 receptors without affecting alpha-2 sites, suggesting a targeted mechanism .
- Anticancer Activity : Research indicates that quinazoline derivatives can inhibit various cancer cell lines. For instance, studies have demonstrated that certain derivatives show cytotoxic effects against colorectal cancer cell lines (HT-29 and COLO-205) with IC50 values comparable to established anticancer drugs like Cabozantinib .
- Antitubercular Activity : The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis, showing promising results as an inhibitor of bacterial growth .
The mechanism of action of this compound primarily involves its interaction with specific receptors:
- Alpha-Adrenoceptors : The compound's structure allows it to form charge-reinforced hydrogen bonds with alpha-1 adrenoceptors, facilitating its antagonistic effects on norepinephrine-mediated vasoconstriction .
- VEGFR-2 Inhibition : Recent studies have identified the compound as a potential inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. The inhibition mechanism involves binding to key amino acids in the receptor's active site .
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
- Antihypertensive Studies : In spontaneously hypertensive rats, compounds derived from 6,7-Dimethoxyquinazoline demonstrated efficacy similar to prazosin after oral administration, indicating potential for clinical use in managing hypertension .
- Cytotoxicity Assays : A series of derivatives were tested for their cytotoxic effects against various cancer cell lines. One derivative exhibited an IC50 value of 3.38 μM against HT-29 cells and showed significant VEGFR-2 kinase inhibition with an IC50 of 0.014 μM .
Data Tables
Q & A
Q. What are the key synthetic steps and critical parameters for preparing 6,7-Dimethoxyquinazoline-2,4-diamine hydrochloride?
Answer: The synthesis involves a multi-step process starting with o-dimethoxybenzene derivatives. Key steps include cyclization to form the quinazoline core, followed by halogenation (e.g., chlorination at position 4 using POCl₃), and subsequent amination to introduce the 2,4-diamine groups . Critical parameters include:
- Temperature control : Reactions are conducted between 10°C (for intermediates) and 120°C (for cyclization steps) .
- Reaction time : Halogenation steps may require 3–6 hours under reflux, while amination can take overnight .
- Molar ratios : Excess amines (e.g., NH₃ or alkylamines) are used to drive amination to completion .
Q. How do the functional groups in this compound influence its pharmacological activity?
Answer: The methoxy groups at positions 6 and 7 enhance lipophilicity, improving membrane permeability in antimalarial applications. The 2,4-diamine groups act as hydrogen bond donors, enabling interactions with enzyme active sites (e.g., dihydrofolate reductase in malaria parasites) . Structural analogs lacking these groups show reduced bioactivity, as demonstrated in comparative SAR studies .
Q. What standard analytical techniques are used to characterize purity and structure?
Answer:
- HPLC/LC-MS : Quantifies purity (>95% by HPLC) and detects impurities (e.g., chlorinated by-products) .
- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm in CDCl₃) .
- Elemental analysis : Validates stoichiometry of the hydrochloride salt .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity be resolved?
Answer: Discrepancies in IC₅₀ values (e.g., antimalarial vs. anticancer assays) may arise from assay conditions (e.g., parasite strain variability or cell line specificity). Methodological solutions include:
Q. What computational approaches optimize reaction pathways for synthesizing derivatives?
Answer: Quantum mechanical calculations (e.g., DFT) model reaction intermediates and transition states. For example:
Q. How can impurities in the final product be systematically identified and mitigated?
Answer: Common impurities include:
- 4-Chloro intermediates : Residual POCl₃ leads to incomplete amination. Mitigate via extended reaction times or excess NH₃ .
- Degradation products : Hydrolysis under acidic conditions generates 6,7-dimethoxyquinazolin-4-ol. Stabilize with inert atmospheres during storage .
- Analytical workflow : Use LC-MS/MS to track impurities and adjust purification (e.g., column chromatography) .
Q. What strategies improve the compound’s bioavailability in in vivo studies?
Answer:
Q. How do structural modifications impact off-target effects in kinase inhibition assays?
Answer:
- Selectivity screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding .
- Crystallography : Resolve co-crystal structures with kinases (e.g., EGFR) to guide steric modifications at position 7 .
- Molecular dynamics : Simulate binding pocket interactions to predict selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
